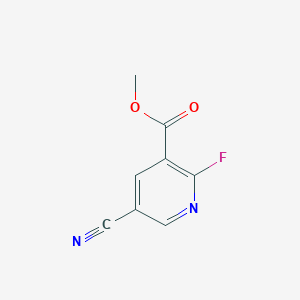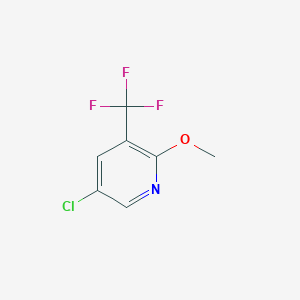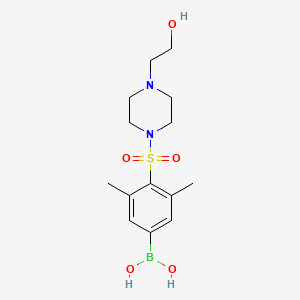
(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
Descripción general
Descripción
The compound 4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid is a solid substance with a molecular weight of 314.36 . It is similar to 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid , also known as HEPES, which is a zwitterionic organic chemical buffering agent .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could be relevant to the synthesis of this compound, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The InChI code for 4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid is 1S/C13H18N2O5S/c16-10-9-14-5-7-15 (8-6-14)21 (19,20)12-3-1-11 (2-4-12)13 (17)18/h1-4,16H,5-10H2, (H,17,18) .
Chemical Reactions Analysis
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid, also known as HEPES, is a zwitterionic organic chemical buffering agent . This suggests that the compound of interest may also exhibit buffering properties.
Physical And Chemical Properties Analysis
The compound 4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)benzoic acid is a solid substance . The related compound HEPES has a solubility of 703.6 g/L and a density of 1.44 g/cm3 at 20 °C .
Aplicaciones Científicas De Investigación
Biological Activity and Therapeutic Potential
A study by Khan et al. (2019) on a similar compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides, revealed significant antibacterial, antifungal, and anthelmintic activities. These findings suggest potential therapeutic applications in treating various infections and infestations. Furthermore, the study highlighted the compound's utility in latent fingerprint analysis, indicating its applicability in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Anticancer Properties
Turov (2020) conducted a study on a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent. The research, part of the international “NCI-60 Human Tumor Cell Lines Screen” program, demonstrated significant anticancer activity across various cancer types, suggesting the potential of piperazine derivatives in cancer treatment (Turov, 2020).
Multifunctional Antioxidants for Age-Related Diseases
Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which included free radical scavenger and chelating groups. These compounds showed potential in preventing age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia, highlighting the therapeutic versatility of piperazine derivatives (Jin, Randazzo, Zhang, & Kador, 2010).
Proton-Transfer Compounds
Smith, Wermuth, and Sagatys (2011) investigated the proton-transfer compounds of 5-sulfosalicylic acid with piperazine, among other bases. Their research provides insights into the crystal structures and hydrogen-bonding patterns of these compounds, relevant for material science and pharmaceutical applications (Smith, Wermuth, & Sagatys, 2011).
Therapeutic Agents and Biological Functions
Various studies have synthesized and evaluated compounds containing piperazine derivatives, revealing diverse biological functions and therapeutic potentials. These include antimicrobial properties, antiproliferative activity against cancer cell lines, and potential as therapeutic agents in treating diseases (Abbasi et al., 2019; Mallesha et al., 2012; Patel & Agravat, 2009).
Propiedades
IUPAC Name |
[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O5S/c1-11-9-13(15(19)20)10-12(2)14(11)23(21,22)17-5-3-16(4-6-17)7-8-18/h9-10,18-20H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCHZWBDDDNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



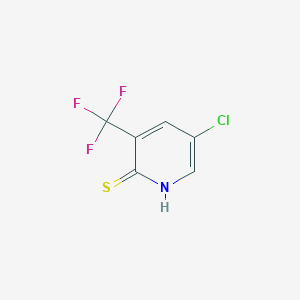
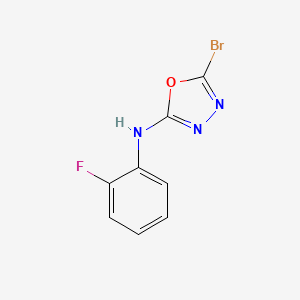
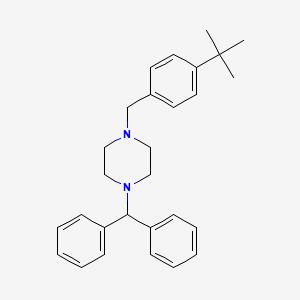
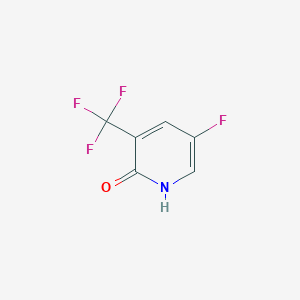
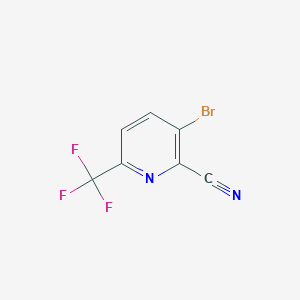
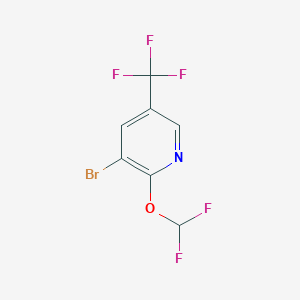
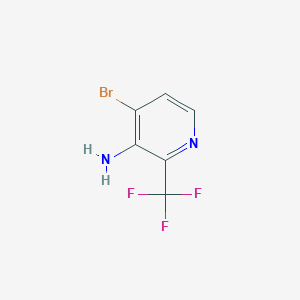


![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)
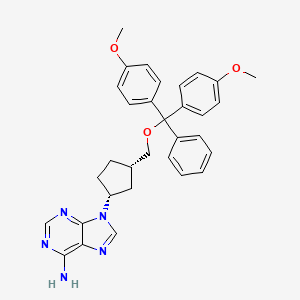
![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)
